N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-13-4-5-15-16(8-13)25-11-24-15)12-3-6-17(19-9-12)23-10-14-2-1-7-22-14/h3-6,8-9,14H,1-2,7,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUPCGDZRBUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyridine Ring Functionalization:
Oxolane Moiety Attachment: The oxolane group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the oxolane moiety.
Amide Bond Formation: The final step involves the coupling of the benzodioxole and pyridine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxolane moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The oxolane moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a pyridine carboxamide core with dual heterocyclic substituents. Key comparisons include:
Key Observations :
- Unlike the benzoic acid derivative, the pyridine carboxamide core avoids ionization at physiological pH, favoring passive diffusion .
Hydrogen-Bonding and Crystallographic Behavior
The benzodioxol and pyridine moieties in the target compound are expected to participate in hydrogen-bonding networks, a critical factor in crystal packing and molecular recognition. Etter’s graph set analysis () provides a framework for comparing hydrogen-bond motifs:
- Benzodioxol O-Atoms: Act as hydrogen-bond acceptors, forming motifs like D (donor) or R₂²(8) rings in crystals .
- Pyridine N-Atom : A weak hydrogen-bond acceptor, less directional than carbonyl groups in carboxamide analogs.
- Oxolan Methoxy : The ether oxygen may serve as a hydrogen-bond acceptor, but its conformational flexibility could limit consistent participation in rigid networks.
In contrast, the benzoic acid derivative () forms stronger hydrogen bonds via its carboxylate group, leading to tighter crystal packing but reduced bioavailability .
Computational and Crystallographic Tools
While direct data on the target compound’s structure are absent, methodologies from the evidence suggest:
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antiproliferative, antibacterial, and antioxidative activities, supported by data tables and relevant case studies.
1. Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:
These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells (MCF-7).
2. Antibacterial Activity
The compound has also demonstrated notable antibacterial properties. It was tested against various bacterial strains, with the following minimum inhibitory concentration (MIC) values reported:
These findings suggest that this compound is effective against Gram-positive bacteria, particularly Enterococcus faecalis.
3. Antioxidative Activity
In addition to its antiproliferative and antibacterial effects, the compound has shown significant antioxidative properties. The antioxidative capacity was assessed using various assays, leading to the following results:
The antioxidative activity indicates that this compound may help mitigate oxidative stress in biological systems.
Case Studies and Research Findings
Recent studies have further elaborated on the biological activities of this compound:
- Antiproliferative Mechanism : A study highlighted that the antiproliferative activity of the compound is not solely linked to its ability to induce oxidative stress but may involve other mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
- Synergistic Effects : Research has indicated that when combined with other known anticancer agents, this compound enhances their efficacy, suggesting potential for use in combination therapies .
- In Vivo Studies : Preliminary in vivo studies have shown promising results in reducing tumor growth in xenograft models, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Coupling of the pyridine-3-carboxylic acid core with the 1,3-benzodioxol-5-amine moiety via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
- Step 2 : Introduction of the (oxolan-2-yl)methoxy group at the 6-position of pyridine via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the leaving group (e.g., Cl, Br) .
- Optimization :
- Temperature : 80–100°C for SNAr; room temperature for Mitsunobu.
- Catalysts : Use Pd catalysts for cross-coupling alternatives (e.g., Suzuki-Miyaura if boronic esters are available).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high-purity yields (>95%) .
Q. How can the molecular structure of this compound be validated, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bonding. Use SHELX software (SHELXL for refinement) to solve crystal structures .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzodioxole and oxolane moieties .
- HRMS : Confirm molecular weight and fragmentation patterns (e.g., loss of the oxolan-2-ylmethoxy group).
- Data Cross-Validation : Compare experimental spectra with computational predictions (DFT or semi-empirical methods) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility Testing : Use shake-flask method in polar (DMSO, water) and non-polar solvents (hexane) at 25°C. Measure via UV-Vis spectroscopy at λ_max (typically ~270 nm for pyridine derivatives) .
- Stability Assays :
- Thermal Stability : TGA/DSC analysis (degradation onset >150°C suggests robustness for storage).
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS over 24 hours .
Advanced Research Questions
Q. How does the spatial arrangement of the oxolane and benzodioxole moieties influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., oxolane-3-yl vs. oxolane-2-yl) and test in target assays (e.g., enzyme inhibition).
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). Compare binding energies (ΔG) to identify critical van der Waals or π-π interactions .
- Data Interpretation : Correlate activity with steric/electronic parameters (e.g., Hammett constants for substituents) .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for pyridine-benzodioxole derivatives?
- Methodology :
- Meta-Analysis : Compile NMR data from PubChem and peer-reviewed studies. Identify discrepancies in chemical shifts (e.g., benzodioxole protons at δ 6.7–7.1 ppm vs. δ 6.5–6.8 ppm) .
- Controlled Replicates : Repeat synthesis under standardized conditions (same solvent, temperature) to isolate solvent/temperature effects.
- Advanced Techniques : Use dynamic NMR to study conformational exchange in oxolane rings .
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during X-ray analysis?
- Methodology :
- Crystal Optimization : Screen crystallization solvents (e.g., DMF/water vs. EtOH/ether) to improve diffraction quality.
- Data Processing : Use SHELXD for structure solution from twinned data (twin law identification) and Olex2 for refinement .
- Validation : Check R-factors (<0.05 for high-resolution data) and ADP (atomic displacement parameter) consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
